molecular formula C13H20BNO4S B12848638 4-(Cyclohexylmethylsulfamoyl)benzeneboronic acid

4-(Cyclohexylmethylsulfamoyl)benzeneboronic acid

Cat. No.: B12848638
M. Wt: 297.2 g/mol
InChI Key: SIZUWLZSTAJSDU-UHFFFAOYSA-N
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Description

4-(Cyclohexylmethylsulfamoyl)benzeneboronic acid is a boronic acid derivative known for its unique chemical properties and potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a boronic acid group attached to a benzene ring, which is further substituted with a cyclohexylmethylsulfamoyl group. The molecular structure of this compound allows it to participate in a variety of chemical reactions, making it a valuable tool in synthetic chemistry and research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclohexylmethylsulfamoyl)benzeneboronic acid typically involves the reaction of a boronic acid derivative with a suitable sulfonamide precursor. One common method involves the use of cyclohexylmethylamine and benzeneboronic acid under specific reaction conditions to yield the desired product. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods allow for the efficient production of the compound with consistent quality and reduced production costs. The use of advanced purification techniques such as crystallization and chromatography ensures that the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

4-(Cyclohexylmethylsulfamoyl)benzeneboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .

Major Products Formed

The major products formed from the reactions of this compound include boronic esters, borates, alcohols, amines, and various substituted derivatives. These products are valuable intermediates in the synthesis of more complex molecules .

Scientific Research Applications

4-(Cyclohexylmethylsulfamoyl)benzeneboronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Cyclohexylmethylsulfamoyl)benzeneboronic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This property makes it a valuable tool in the study of enzyme mechanisms and the development of enzyme inhibitors .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(Cyclohexylmethylsulfamoyl)benzeneboronic acid include:

Uniqueness

The uniqueness of this compound lies in its combination of a boronic acid group with a cyclohexylmethylsulfamoyl group. This unique structure allows it to participate in a wide range of chemical reactions and makes it a versatile tool in synthetic chemistry and research .

Properties

Molecular Formula

C13H20BNO4S

Molecular Weight

297.2 g/mol

IUPAC Name

[4-[cyclohexyl(methyl)sulfamoyl]phenyl]boronic acid

InChI

InChI=1S/C13H20BNO4S/c1-15(12-5-3-2-4-6-12)20(18,19)13-9-7-11(8-10-13)14(16)17/h7-10,12,16-17H,2-6H2,1H3

InChI Key

SIZUWLZSTAJSDU-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(C=C1)S(=O)(=O)N(C)C2CCCCC2)(O)O

Origin of Product

United States

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